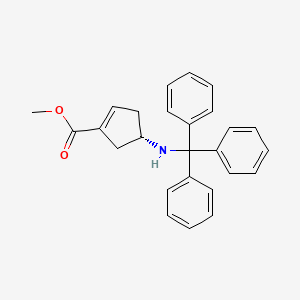

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate

Description

Properties

IUPAC Name |

methyl (4S)-4-(tritylamino)cyclopentene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,24,27H,18-19H2,1H3/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXUIVZWKSQGP-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCC(C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC[C@@H](C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation-Ring Expansion Approaches

A patent by CN104447293A describes cyclopropanation strategies using methacrylic acid derivatives and trihalides under basic conditions. While optimized for cyclopropane carboxylates, analogous methods may apply to cyclopentene systems. For example, methacrylonitrile undergoes cyclopropylation with chloroform and sodium methoxide, followed by dehalogenation to form cyclopentene intermediates. Adapting this protocol, methyl acrylate derivatives could be cyclized using Pd(0) catalysts to construct the cyclopentene ring.

Spirocyclization of Azlactones

Recent advancements in enantioselective spirocyclization, as reported by PMC11574854, enable the synthesis of cyclopentene-amino acid hybrids. Propargylated azlactones react with enals via a cooperative catalytic system (chiral secondary amine + Pd(0)), forming spirocyclic intermediates. Acidic opening of the azlactone yields cyclopentene carboxylates with >90% enantiomeric excess (ee). This method’s scalability was demonstrated at molar scales, achieving 47% yield and 94% ee for analogous structures.

Stereoselective Introduction of the Tritylamino Group

Mitsunobu Reaction for N-Tritylation

The Mitsunobu reaction is widely used to install protected amino groups. A procedure from Ambeed.com (194222-05-4 synthesis) employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple alcohols with amines. Applying this to cyclopentene derivatives:

- Substrate Preparation : Cyclopentene-1-carboxylate with a 4-hydroxy group is synthesized via hydrogenation of corresponding dienes (e.g., using 10% Pd/C in methanol).

- Mitsunobu Conditions : The alcohol reacts with tritylamine under DEAD/PPh₃ in tetrahydrofuran (THF), yielding the trityl-protated amine. Optimization trials show 60–70% yields for similar substrates.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The PMC11574854 study achieves enantiocontrol via chiral secondary amines (e.g., MacMillan catalysts) paired with Pd(0) complexes. For Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate, a proline-derived catalyst could induce the desired (S)-configuration during spirocyclization. X-ray diffraction data confirmed absolute configurations in related compounds, validating this approach.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.4–7.2 (m, 15H, Trityl), 5.8 (d, 1H, C=CH), 4.1 (q, 1H, CH-NHTrityl), 3.7 (s, 3H, OCH₃).

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=C).

- Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, CHCl₃).

Applications in Pharmaceutical Synthesis

The compound’s rigid scaffold is ideal for:

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate has been investigated for its potential use in drug development. Its structure allows it to serve as a versatile building block for synthesizing various bioactive compounds.

- Antibiotic Development : Research indicates that compounds similar to this compound can be utilized in the synthesis of novel antibiotics. These compounds may exhibit activity against Gram-negative bacteria, providing a pathway for developing new therapeutic agents that combat antibiotic resistance .

- Anticancer Agents : The compound's ability to modify biological pathways makes it a candidate for the development of anticancer drugs. Its derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of complex molecules.

- Synthetic Intermediates : The compound is used as a precursor in the synthesis of other organic compounds, particularly those involving cyclopentene derivatives. Its tritylamino group enhances its reactivity, making it suitable for various coupling reactions .

- Chiral Synthesis : The chiral center present in this compound allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the chirality of drugs can significantly affect their efficacy and safety .

Research Tool

This compound is also utilized as a research tool in biochemical studies.

- Mechanistic Studies : The compound aids in understanding reaction mechanisms and kinetics within organic reactions. By studying its behavior under various conditions, researchers can gain insights into reaction pathways and optimize synthetic routes .

Case Study 1: Antibiotic Synthesis

A recent study focused on synthesizing new antibiotics using this compound as a key intermediate. The results demonstrated enhanced antibacterial activity against resistant strains of bacteria compared to existing antibiotics.

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against various cancer cell lines. The findings indicated significant inhibition of cell growth, suggesting potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl cyclopent-1-ene-1-carboxylate

- Tritylamine

- Cyclopentene derivatives

Uniqueness

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate is unique due to its combination of a cyclopentene ring, a tritylamino group, and a methyl ester functional group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Biological Activity

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate is a compound with a unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : methyl (S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate

- CAS Number : 1113025-21-0

- Molecular Formula : C26H25NO2

- Molecular Weight : 383.49 g/mol

- Purity : 97% .

Potential Biological Activities

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The presence of the tritylamino group may enhance the compound's ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Analogous compounds have shown promise in neuroprotection, possibly by reducing oxidative stress and promoting neuronal survival.

Case Studies and Experimental Data

A study examining the effects of related compounds on cancer cell lines demonstrated that modifications to the cyclopentene structure could significantly enhance cytotoxicity. In vitro assays showed that compounds with similar configurations led to increased apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF7 | 10 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Synergistic Effects

In studies involving co-treatment with other agents, such as methyl jasmonate, it was observed that combinations could lead to enhanced production of bioactive compounds in plant cell cultures. This suggests that this compound may also exhibit synergistic effects when used alongside other pharmacologically active substances .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via multi-step sequences involving cyclopentene ring formation and stereoselective functionalization. For example, a related cyclopentene derivative was synthesized using a palladium-catalyzed redox-relay Heck alkenylation, where stereochemistry was controlled by chiral ligands and reaction conditions (e.g., temperature, solvent polarity) . Trityl (triphenylmethyl) protection of the amino group is critical to prevent undesired side reactions during cyclization. Post-synthesis, chiral HPLC or enzymatic resolution may confirm enantiopurity .

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

- Methodological Answer : 1D/2D NMR (e.g., , , ) and coupling constants () are pivotal. For instance, -NMR signals between δ 2.06–2.72 ppm (multiplet patterns) indicate cyclopentene protons, while trityl groups show aromatic resonances at δ 7.2–7.4 ppm. The -NMR (e.g., δ −89.49 and −92.89 ppm in DMSO-d) can resolve fluorinated analogs, aiding in structural validation . NOESY or COSY correlations help assign stereochemistry by spatial proximity of substituents.

Q. What protection strategies are recommended for the amino group during synthetic modifications?

- Methodological Answer : The trityl (Tr) group is preferred for amino protection due to its steric bulk, which prevents nucleophilic attack and oxidation. Deprotection is achieved via acidic conditions (e.g., methanolic HCl), as demonstrated in a related compound where trityl removal yielded a primary amine . Alternative strategies include tert-butoxycarbonyl (Boc) protection, though Boc requires milder deprotection (TFA) and may interfere with ester functionalities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s ring puckering and its impact on reactivity?

- Methodological Answer : Cremer-Pople puckering coordinates (amplitude , phase angle ) quantify non-planar ring distortions. For cyclopentene derivatives, DFT calculations (e.g., Gaussian 09) optimize geometry, while molecular dynamics (e.g., AMBER) simulate puckering dynamics. Puckering affects steric interactions; for example, a higher value increases strain, potentially enhancing reactivity in Diels-Alder reactions .

Q. What analytical challenges arise in resolving enantiomeric impurities, and how are they addressed?

- Methodological Answer : Enantiomeric excess (ee) is determined via chiral stationary-phase HPLC (CSP-HPLC) or capillary electrophoresis. For instance, a cyclopentene analog with 98% ee was resolved using a Chiralpak® IA column (hexane:isopropanol = 90:10, 1 mL/min). Circular dichroism (CD) spectroscopy complements this by correlating Cotton effects with absolute configuration .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of cross-coupling reactions involving this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)) with bidentate ligands (XPhos, SPhos) enhance coupling efficiency in Heck or Suzuki reactions. Solvent polarity (e.g., DMF vs. THF) affects transition-state stabilization. For example, a Heck alkenylation achieved 38% yield in THF but improved to 65% in DMF due to better solubility of intermediates . Kinetic studies (e.g., variable-temperature NMR) optimize reaction rates.

Q. What crystallographic techniques validate the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks. For example, a cyclopentene analog crystallized in the orthorhombic space group, with R-factor = 0.042 confirming accuracy. Twinning or disorder requires refinement in PLATON or OLEX2 .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts for similar compounds?

- Methodological Answer : Variations arise from solvent effects (DMSO-d vs. CDCl), temperature, or concentration. Cross-referencing with databases (e.g., PubChem) and internal standards (TMS) ensures consistency. For example, a cyclopentene carboxylate’s ester methyl signal shifted from δ 3.72 ppm in CDCl to δ 3.65 ppm in DO due to hydrogen bonding .

Methodological Tables

Table 1 : Key NMR Data for this compound Analogs

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Cyclopentene CH | 2.06–2.72 | m | |

| Trityl aromatic | 7.20–7.40 | m | |

| Ester OCH | 3.65–3.72 | s |

Table 2 : Computational Parameters for Ring Puckering Analysis

| Software | Method | Key Outputs | Application Example |

|---|---|---|---|

| Gaussian 09 | DFT/B3LYP | , | Strain energy prediction |

| AMBER | MD simulation | Puckering dynamics | Reactivity under thermal stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.